molecular formula C16H22N2O4S B5977544 2-[2-Hydroxyethyl(1-quinolin-8-ylsulfonylpropan-2-yl)amino]ethanol

2-[2-Hydroxyethyl(1-quinolin-8-ylsulfonylpropan-2-yl)amino]ethanol

Cat. No.: B5977544
M. Wt: 338.4 g/mol
InChI Key: GCTCSFYTHYRFSZ-UHFFFAOYSA-N
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Description

2-[2-Hydroxyethyl(1-quinolin-8-ylsulfonylpropan-2-yl)amino]ethanol is a complex organic compound that features a quinoline moiety, a sulfonyl group, and a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Hydroxyethyl(1-quinolin-8-ylsulfonylpropan-2-yl)amino]ethanol typically involves multiple steps, starting with the preparation of the quinoline derivative. One common method involves the reaction of quinoline with sulfonyl chloride in the presence of a base to form the sulfonyl quinoline intermediate. This intermediate is then reacted with an appropriate amine and hydroxyethyl group under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

2-[2-Hydroxyethyl(1-quinolin-8-ylsulfonylpropan-2-yl)amino]ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield aldehydes or acids, while substitution reactions can produce a variety of sulfonyl derivatives .

Scientific Research Applications

2-[2-Hydroxyethyl(1-quinolin-8-ylsulfonylpropan-2-yl)amino]ethanol has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-[2-Hydroxyethyl(1-quinolin-8-ylsulfonylpropan-2-yl)amino]ethanol exerts its effects depends on its interaction with molecular targets. The quinoline moiety can interact with various enzymes and receptors, potentially inhibiting or activating specific pathways. The sulfonyl group can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-Hydroxyethyl(1-quinolin-8-ylsulfonylpropan-2-yl)amino]ethanol is unique due to the combination of its functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

2-[2-hydroxyethyl(1-quinolin-8-ylsulfonylpropan-2-yl)amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4S/c1-13(18(8-10-19)9-11-20)12-23(21,22)15-6-2-4-14-5-3-7-17-16(14)15/h2-7,13,19-20H,8-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCTCSFYTHYRFSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)C1=CC=CC2=C1N=CC=C2)N(CCO)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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